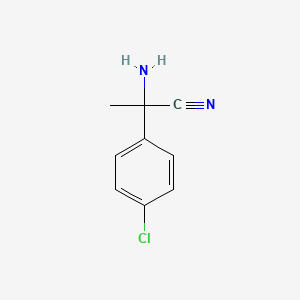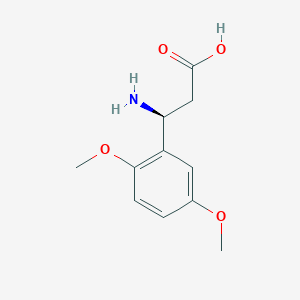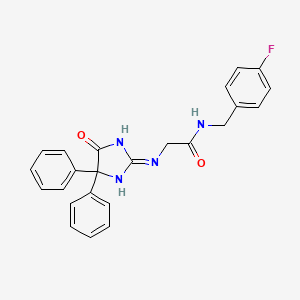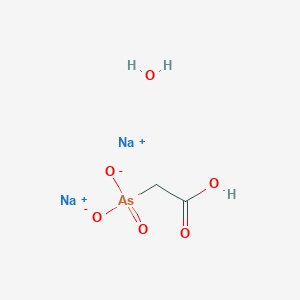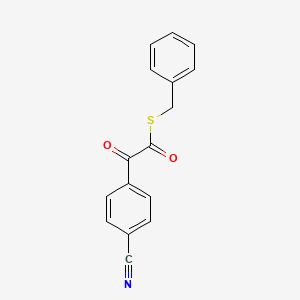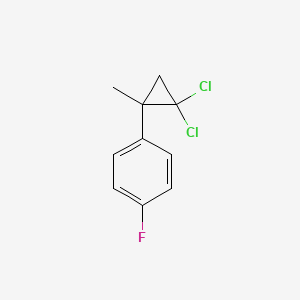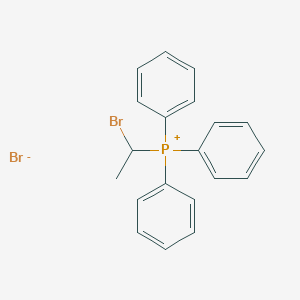
(1-Bromoethyl)triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromoethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C20H19Br2P. It is a quaternary phosphonium salt, which is often used in organic synthesis, particularly in the preparation of Wittig reagents. The compound is characterized by its crystalline solid form and is known for its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromoethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate bromoalkane. One common method is the reaction of triphenylphosphine with 1-bromoethane in the presence of a solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{BrCH}_2\text{CH}_3 \rightarrow \text{Ph}_3\text{PCH}_2\text{CH}_3\text{Br} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (1-Bromoethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the formation of ylides for Wittig reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Solvents: Solvents such as THF, dichloromethane, and toluene are frequently used in these reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, in a Wittig reaction, the product is typically an alkene .
Aplicaciones Científicas De Investigación
(1-Bromoethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including alkenes through Wittig reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the modification of biomolecules.
Mecanismo De Acción
The mechanism of action of (1-Bromoethyl)triphenylphosphonium bromide involves its ability to form ylides, which are key intermediates in Wittig reactions. The compound’s phosphonium group can stabilize the negative charge on the carbon atom, facilitating the formation of the ylide. This ylide can then react with carbonyl compounds to form alkenes. The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with cellular components such as mitochondria .
Comparación Con Compuestos Similares
- (2-Bromoethyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
Comparison: (1-Bromoethyl)triphenylphosphonium bromide is unique due to its specific alkyl chain length, which influences its reactivity and solubility. Compared to its analogs with longer alkyl chains, it may exhibit different reactivity patterns and physical properties. For instance, (2-Bromoethyl)triphenylphosphonium bromide has a similar structure but may have different solubility and reactivity due to the additional methylene group .
Propiedades
Fórmula molecular |
C20H19Br2P |
|---|---|
Peso molecular |
450.1 g/mol |
Nombre IUPAC |
1-bromoethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C20H19BrP.BrH/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-17H,1H3;1H/q+1;/p-1 |
Clave InChI |
AQKOOVFYCFJPKR-UHFFFAOYSA-M |
SMILES canónico |
CC([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)


